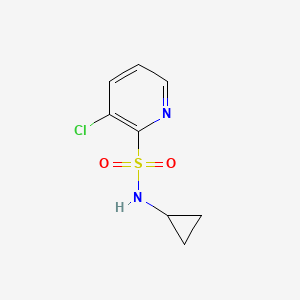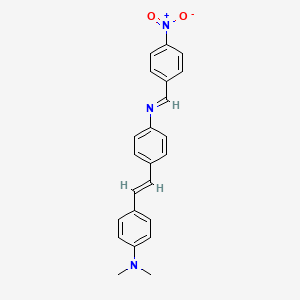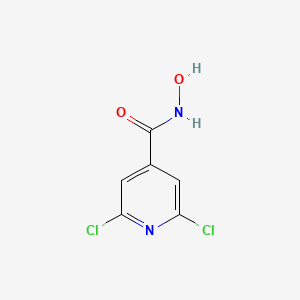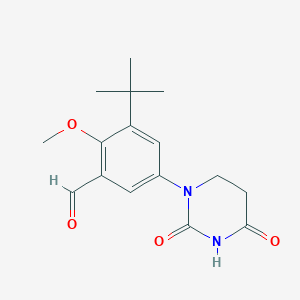
Piperazine-1,4-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1,4-disulfonyl dichloride is a chemical compound with the molecular formula C4H8Cl2N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperazine-1,4-disulfonyl dichloride can be synthesized through the reaction of piperazine with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: Piperazine is reacted with chlorosulfonic acid to form piperazine-1,4-disulfonic acid.
Chlorination: The piperazine-1,4-disulfonic acid is then treated with thionyl chloride to produce this compound.
The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Reaction Vessels: Using large reactors to handle the bulk quantities of reactants.
Continuous Monitoring: Ensuring continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-1,4-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a catalyst to proceed efficiently.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines can produce sulfonamide derivatives.
- Reaction with alcohols can yield sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Piperazine-1,4-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that target specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of piperazine-1,4-disulfonyl dichloride involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-1,4-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of sulfonyl chloride groups.
Piperazine-1,4-bis(2-ethanesulfonic acid): Contains sulfonic acid groups instead of sulfonyl chloride groups.
Uniqueness
Piperazine-1,4-disulfonyl dichloride is unique due to its high reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide and sulfonate ester derivatives distinguishes it from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
36959-72-5 |
|---|---|
Molekularformel |
C4H8Cl2N2O4S2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
piperazine-1,4-disulfonyl chloride |
InChI |
InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2 |
InChI-Schlüssel |
COIOMSXMIRZRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
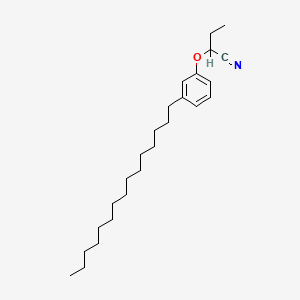
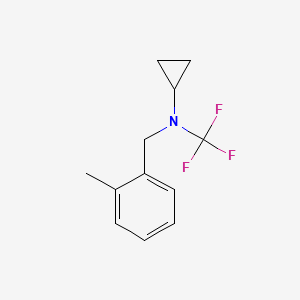
![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
